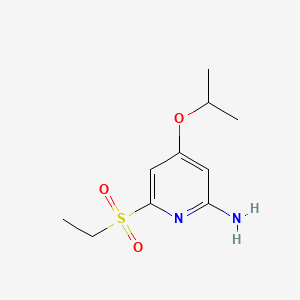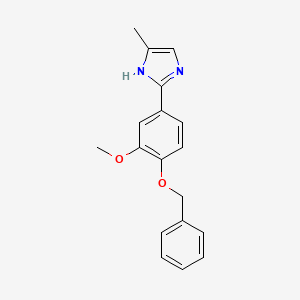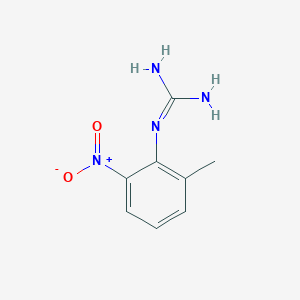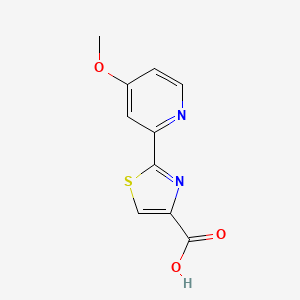
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ring The presence of these two rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to a more scalable and cost-effective production method. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents on the rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the development of new materials, including dyes, catalysts, and agrochemicals.
作用机制
The mechanism of action of 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of proteins, leading to changes in their function. The methoxy group can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Lacks the methoxy group, which can affect its chemical properties and biological activity.
2-(4-Methylpyridin-2-yl)thiazole-4-carboxylic acid:
2-(4-Chloropyridin-2-yl)thiazole-4-carboxylic acid: The presence of a chlorine atom can significantly alter its chemical behavior and interactions.
Uniqueness
The presence of the methoxy group in 2-(4-Methoxypyridin-2-yl)thiazole-4-carboxylic acid makes it unique compared to its analogs. This functional group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
2-(4-methoxypyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-6-2-3-11-7(4-6)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
NYOWEIXAYFCIPI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1)C2=NC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


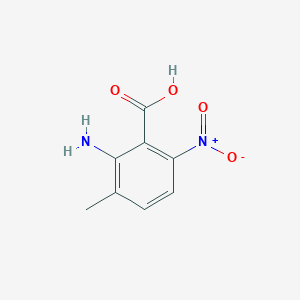
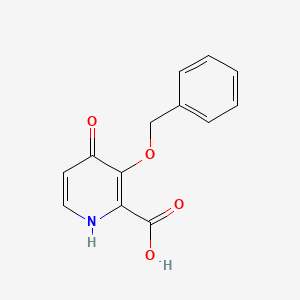
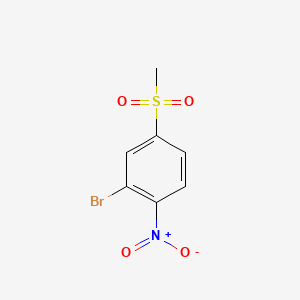
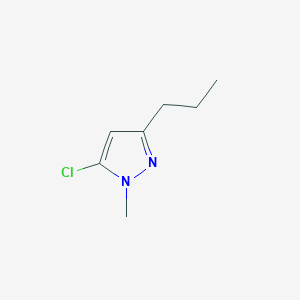
![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


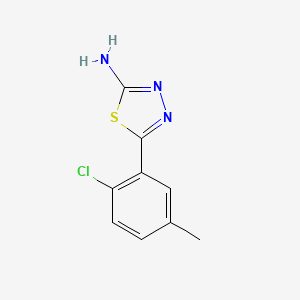
![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)
